molecular formula C16H26N2O2 B1671789 Evenamide CAS No. 1092977-61-1

Evenamide

Numéro de catalogue B1671789
Numéro CAS: 1092977-61-1
Poids moléculaire: 278.39 g/mol
Clé InChI: GRHBODILPPXVKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evenamide (INN) (developmental code names NW-3509, NW-3509A) is a selective voltage-gated sodium channel blocker, including (and not limited to) subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It is described as an antipsychotic and is under development by Newron Pharmaceuticals as an add-on therapy for the treatment of schizophrenia .


Synthesis Analysis

Evenamide is a new chemical entity and a highly selective inhibitor of voltage-gated sodium channels . It normalizes excessive glutamate release that may occur as a consequence of the hypofunction of NMDA receptors .


Molecular Structure Analysis

Evenamide has the chemical formula C16H26N2O2 . Its exact mass is 314.18 and its molecular weight is 314.850 .


Chemical Reactions Analysis

Evenamide originates from Newron’s ion channel program and has a unique mechanism of action: glutamate modulation and voltage-gated sodium channel blockade . It modulates sustained repetitive firing, without inducing impairment of normal neuronal excitability . It normalizes glutamate release induced by aberrant sodium channel activity .

Applications De Recherche Scientifique

Specific Scientific Field

Neuropsychopharmacology .

Comprehensive and Detailed Summary of the Application

Evenamide is being investigated as a potential pharmacotherapeutic alternative for TRS . Schizophrenia is a complex psychiatric syndrome affecting over 1% of the world population and a leading cause of global disability . A significant proportion of individuals with schizophrenia remain unresponsive to antipsychotic treatment . Evenamide, developed by Newron Pharmaceuticals, is a chemical moiety that inhibits voltage-gated sodium channels and normalizes the excessive synaptic glutamate produced as a result of NMDAR hypofunction .

Methods of Application or Experimental Procedures

Evenamide was tested in combination with clozapine to restore ketamine-induced pre-pulse inhibition deficits in rats . Clinical studies have also supported both the efficacy and safety of evenamide .

Results or Outcomes Obtained

The addition of 30 mg of evenamide to patients’ current antipsychotic medication was associated with a highly statistically significant reduction in the PANSS Total Score . The least square mean difference (LS mean difference) was 2.5 . As to the key secondary measure, the LS mean difference between patients treated with evenamide and placebo was 0.16 on the CGI-S (P = 0.037) . Investigators also confirmed evenamide’s favorable safety and tolerability profile .

Safety And Hazards

The primary objective of safety of Evenamide was met on all safety variables for study 010 in healthy volunteers and study 008 in patients with schizophrenia . No patient on Evenamide discontinued from the study due to adverse events, and there were no significant adverse events relating to Evenamide .

Orientations Futures

Newron plans to commence a pivotal study in treatment-resistant schizophrenia in 2023 . This study is part of Newron’s Phase III evenamide clinical trial program that targets patients with schizophrenia experiencing worsening of psychosis on therapeutic doses of atypical antipsychotics, as well as treatment-resistant patients .

Propriétés

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032897
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evenamide

CAS RN

1092977-61-1
Record name 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evenamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evenamide
Reactant of Route 2
Reactant of Route 2
Evenamide
Reactant of Route 3
Reactant of Route 3
Evenamide
Reactant of Route 4
Reactant of Route 4
Evenamide
Reactant of Route 5
Reactant of Route 5
Evenamide
Reactant of Route 6
Reactant of Route 6
Evenamide

Citations

For This Compound
56
Citations
R Anand, A Turolla, G Chinellato, A Roy… - International Journal …, 2023 - ncbi.nlm.nih.gov
… The intent of this study was to evaluate the safety and tolerability of adding evenamide to APs in patients with TRS. Investigators’ concerns relating to a glutamate inhibitor provoking …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Anand, EC Forrest, RD Hartman… - Schizophrenia …, 2018 - pdfs.semanticscholar.org
… Efficacy of evenamide as add-on to antipsychotics would revolutionize development of … pivotal studies with evenamide are in planning to demonstrate that the addition of evenamide, a …
Number of citations: 9 pdfs.semanticscholar.org
R Anand, R Hartman, S Graham, E Forrest… - Schizophrenia …, 2017 - ncbi.nlm.nih.gov
… Addition of evenamide to marketed antipsychotics would lead to reduction of hippocampal … , tolerability, and preliminary evidence of efficacy of evenamide as an add-on to a stable dose …
Number of citations: 5 www.ncbi.nlm.nih.gov
M Bortolato, L Faravelli, R Anand - Schizophrenia Bulletin, 2018 - ncbi.nlm.nih.gov
… , evenamide normalizes the aberrant spread of Glu excitatory transmission that occurs in the brains of patients with SCZ. Evenamide … Evenamide, has also shown significant benefit in a …
Number of citations: 4 www.ncbi.nlm.nih.gov
R Singh, R Sharma, B Kumar, A Kuhad… - Drugs of the …, 2019 - access.portico.org
… effect of evenamide on NMDA hypofunction-induced psychosis in rats. Monotherapy with evenamide was … Evenamide as an add-on to clozapine and aripiprazole could be a promising …
Number of citations: 3 access.portico.org
R Anand, R Hartman, V Lucini, R Giuliani… - European …, 2023 - cambridge.org
… Evenamide, a selective inhibitor of voltage-gated Na+ … the safety and preliminary efficacy of evenamide given orally at 3 fixed … by a psychiatrist blinded to the evenamide dose. Data were …
Number of citations: 0 www.cambridge.org
L Faravelli, R Anand, EC Forrest - Eur Neuropsychopharmacol, 2016 - ecnp.eu
Methods: Rats treated for five days with the NMDA antagonist PCP (4 mg/kg day) display a deficit in social interaction expressed as reduced time of interaction between two rats when …
Number of citations: 2 www.ecnp.eu
MS Bhatia, A Goyal, NC Priyadarshini - President: Deepak Raheja …, 2019 - academia.edu
… Evenamide Evenamide is a selective voltage-gated sodium channel blocker, including (and … 11 Efficacy of evenamide has also been demonstrated in models of aggression and …
Number of citations: 1 www.academia.edu
R Anand, A Turolla, G Chinellato, A Roy… - International Journal of … - academic.oup.com
… The intent of this study was to evaluate the safety and tolerability of adding evenamide to APs in patients with TRS. Investigators’ concerns relating to a glutamate inhibitor provoking …
Number of citations: 0 academic.oup.com
M Schlögelhofer, PD McGorry, B Nelson… - Schizophrenia …, 2018 - academic.oup.com
… Efficacy of evenamide as add-on to antipsychotics would revolutionize development of … pivotal studies with evenamide are in planning to demonstrate that the addition of evenamide, a …
Number of citations: 5 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.